

# Technical Guide: tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate

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## Compound of Interest

Compound Name:	tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate
Cat. No.:	B1148210

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate**, a chiral building block with potential applications in organic synthesis and medicinal chemistry. Due to the limited availability of detailed public data for this specific stereoisomer, this document synthesizes information on the general class of tert-butyl (hydroxycycloalkyl)carbamates, including key physicochemical properties, general synthesis methodologies, and potential applications.

## Chemical Identity and Properties

The specific CAS Number for the (1R,2R) stereoisomer of tert-Butyl (2-hydroxycyclopentyl)carbamate is not consistently reported in major chemical databases. However, the CAS Number for the non-stereospecific compound is 945652-35-7<sup>[1]</sup>. It is crucial for researchers to verify the stereochemistry of their materials through analytical methods.

Key physicochemical data for the general structure are summarized in the table below.

Property	Value	Source
Molecular Formula	C10H19NO3	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	201.26 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	White to off-white solid	General Observation
Storage Conditions	2-8°C, Sealed in a dry environment	<a href="#">[1]</a>

## Synthesis and Experimental Protocols

Carbamates, particularly tert-butyl (Boc) protected amines, are pivotal intermediates in the synthesis of pharmaceuticals and other biologically active molecules<sup>[3][4]</sup>. The synthesis of tert-butyl (hydroxycycloalkyl)carbamates can be approached through several established synthetic routes. A common method involves the protection of an amino alcohol.

General Experimental Protocol: Boc Protection of (1R,2R)-2-aminocyclopentanol

This protocol is a generalized procedure based on standard methods for the Boc protection of amino alcohols.

Materials:

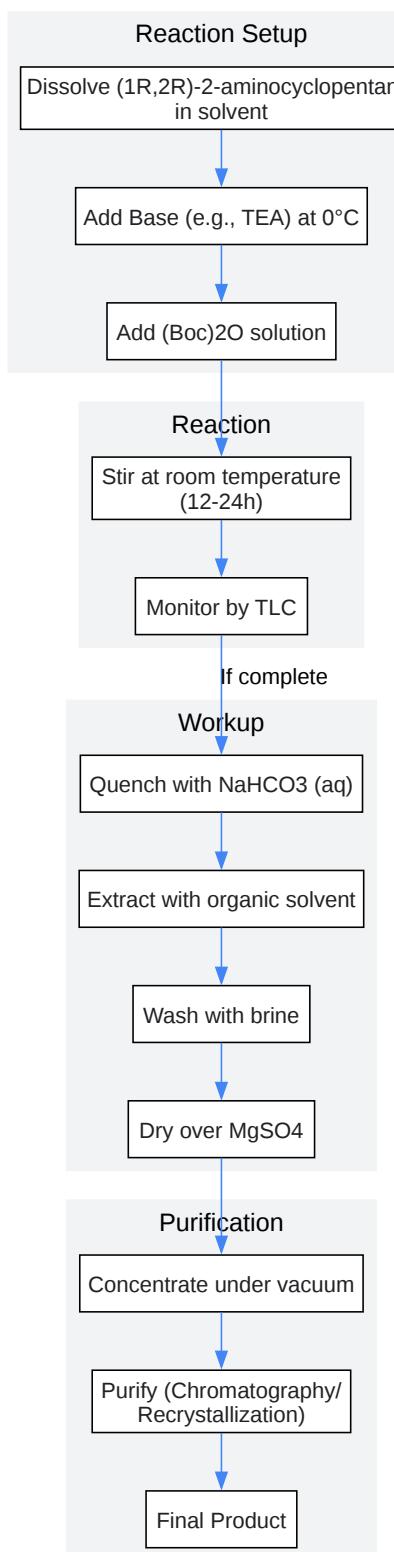
- (1R,2R)-2-aminocyclopentanol hydrochloride
- Di-tert-butyl dicarbonate (Boc)<sub>2</sub>O
- Triethylamine (TEA) or Sodium Bicarbonate
- Dichloromethane (DCM) or Tetrahydrofuran (THF)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate

## Procedure:

- To a stirred solution of (1R,2R)-2-aminocyclopentanol hydrochloride in a suitable solvent (e.g., DCM), add a base such as triethylamine at 0°C to neutralize the hydrochloride salt.
- Slowly add a solution of di-tert-butyl dicarbonate (1.0-1.2 equivalents) in the same solvent to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer. Extract the aqueous layer with the organic solvent (e.g., DCM) two to three times.
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure **tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate**.

## Synthesis Workflow Diagram

## General Synthesis Workflow

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Caption: General workflow for the synthesis of **tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate**.

## Spectroscopic Data

While specific spectroscopic data for the (1R,2R) isomer is not readily available in the searched literature, researchers can expect characteristic signals in NMR and IR spectroscopy.

Expected Spectroscopic Features:

- $^1\text{H}$  NMR: Signals corresponding to the tert-butyl group (a singlet around 1.4 ppm), protons on the cyclopentyl ring, the proton attached to the nitrogen of the carbamate (a broad singlet), and the proton of the hydroxyl group.
- $^{13}\text{C}$  NMR: Resonances for the carbonyl carbon of the carbamate, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the cyclopentyl ring.
- IR Spectroscopy: Characteristic absorption bands for the N-H stretch, O-H stretch, and the C=O stretch of the carbamate group.

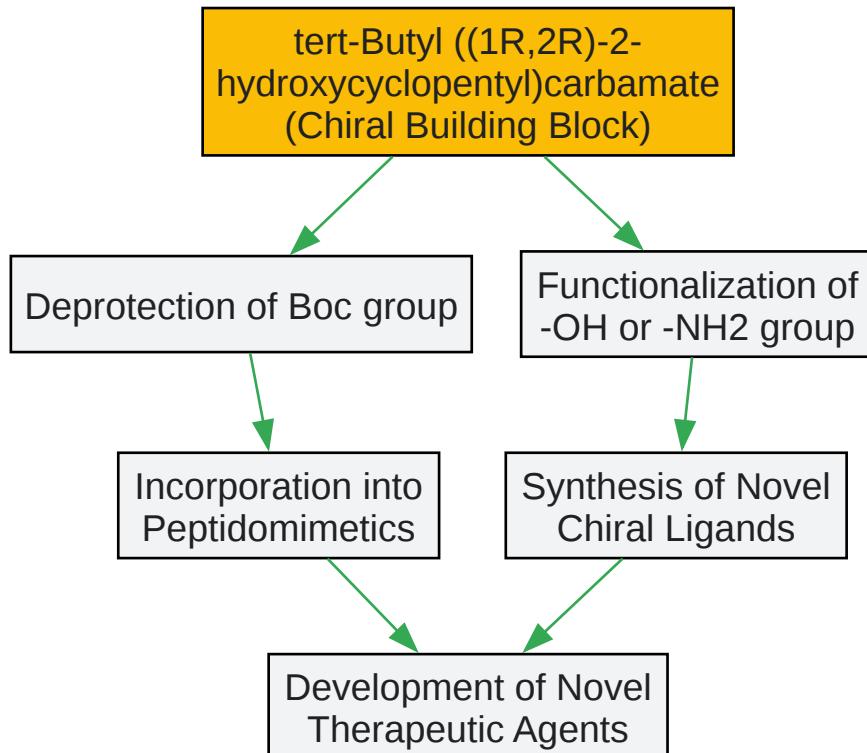
For comparison, spectral data for other tert-butyl carbamate compounds can be found in various sources<sup>[5][6]</sup>.

## Applications in Research and Drug Development

The carbamate functional group is a prevalent structural motif in a wide array of approved drugs, acting as a stable and effective bioisostere for amide bonds<sup>[4]</sup>. Compounds like **tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate** serve as valuable chiral building blocks.

Potential Logical Pathway for Use in Drug Discovery

## Role in Drug Discovery



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